molecular formula C9H12ClNO2 B6607011 (1S)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride CAS No. 1391432-36-2

(1S)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride

Cat. No.: B6607011
CAS No.: 1391432-36-2
M. Wt: 201.65 g/mol
InChI Key: ZESOMJGBBDHUBC-RGMNGODLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the 1,3-dioxaindan ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethan-1-amine group: This step involves the addition of an amine group to the 1,3-dioxaindan ring, often through a substitution reaction.

    Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1,3-dioxaindan-4-yl)ethan-1-amine: The free base form of the compound.

    (1R)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride: The enantiomer of the compound.

    1,3-dioxaindan derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

(1S)-1-(1,3-dioxaindan-4-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both the 1,3-dioxaindan ring and the ethan-1-amine group. This combination of structural features may confer unique chemical and biological properties.

Properties

IUPAC Name

(1S)-1-(1,3-benzodioxol-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8-9(7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESOMJGBBDHUBC-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C2C(=CC=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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